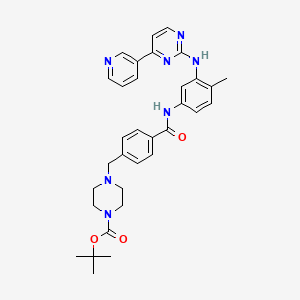
N-Boc-N-Desmethyl Imatinib
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-Boc-N-Desmethyl Imatinib” is a metabolite of Imatinib, a tyrosine kinase receptor inhibitor used for cancer therapy . It is pharmacologically active and has a long elimination half-life .
Synthesis Analysis
The synthesis of Imatinib, the parent drug of “N-Boc-N-Desmethyl Imatinib”, has been substantially improved over the years. Imatinib is assembled by coupling the amine and carboxylic acid precursors using N, N’-carbonyldiimidazole (CDI) as a condensing agent . Both intermediates have been synthesized by novel efficient methods .Molecular Structure Analysis
The molecular formula of “N-Boc-N-Desmethyl Imatinib” is C33H37N7O3 . It has a molecular weight of 579.7 g/mol . The IUPAC name is tert-butyl 4-[[4-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]carbamoyl]phenyl]methyl]piperazine-1-carboxylate .Chemical Reactions Analysis
The simultaneous quantification of Imatinib and N-Desmethyl Imatinib in human plasma has been accomplished by liquid chromatography–ultraviolet detection (LC–UV), LC–mass spectrometry (MS), or tandem MS (MS-MS) methods .Physical And Chemical Properties Analysis
“N-Boc-N-Desmethyl Imatinib” has a molecular weight of 579.7 g/mol . It has a XLogP3-AA value of 4.4, indicating its lipophilicity . It has 2 hydrogen bond donors and 8 hydrogen bond acceptors . It also has 9 rotatable bonds .Wissenschaftliche Forschungsanwendungen
Imatinib's Role in Cancer Treatment
Imatinib in GIST Management Imatinib, a tyrosine kinase inhibitor, has been transformative in the management of gastrointestinal stromal tumors (GISTs), offering a significant survival advantage in advanced cases. It is the first-line treatment for unresectable and/or metastatic KIT-positive GISTs. Clinical trials have shown complete or partial responses in up to two-thirds of patients, significantly prolonging progression-free and overall survival. Imatinib is generally well-tolerated, although higher doses may increase toxicity. The drug's effectiveness may be influenced by the mutational genotype of the GIST, guiding therapy and prognosis (Siddiqui & Scott, 2007).
Dasatinib as an Alternative in CML Treatment Dasatinib, another tyrosine kinase inhibitor, has been developed as a treatment for chronic myeloid leukemia (CML) resistant or intolerant to prior Imatinib treatment. It is approved for all phases of CML and demonstrates superiority in efficacy compared to Imatinib, offering a valuable option for patients with Imatinib-resistant BCR-ABL mutations. Its safety profile includes manageable adverse events, underscoring its role as an effective treatment option for CML (Hochhaus & Kantarjian, 2013).
Precision Oncology and Targeted Therapies The advent of Imatinib has spurred the development of drugs aimed at molecular targets crucial to tumors. This approach, known as precision oncology, posits that cancer treatment can be markedly improved if therapies are guided by a tumor's genomic alterations. While promising, precision oncology's success depends on rigorous testing and confirmation through clinical studies (Prasad, Fojo, & Brada, 2016).
Zukünftige Richtungen
The future of kinase inhibitors like “N-Boc-N-Desmethyl Imatinib” is promising. The challenge of drug resistance to kinase inhibitors is being met and the future of kinase drug discovery is bright . The remarkable progress made over the past 20 years in improving the potency and specificity of small-molecule inhibitors of protein and lipid kinases has resulted in the approval of more than 70 new drugs since Imatinib was approved in 2001 .
Eigenschaften
IUPAC Name |
tert-butyl 4-[[4-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]carbamoyl]phenyl]methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37N7O3/c1-23-7-12-27(20-29(23)38-31-35-15-13-28(37-31)26-6-5-14-34-21-26)36-30(41)25-10-8-24(9-11-25)22-39-16-18-40(19-17-39)32(42)43-33(2,3)4/h5-15,20-21H,16-19,22H2,1-4H3,(H,36,41)(H,35,37,38) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYCXPQYRFQURW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C(=O)OC(C)(C)C)NC4=NC=CC(=N4)C5=CN=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H37N7O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675712 |
Source


|
| Record name | tert-Butyl 4-({4-[(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)carbamoyl]phenyl}methyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-N-Desmethyl Imatinib | |
CAS RN |
1076199-23-9 |
Source


|
| Record name | 1,1-Dimethylethyl 4-[[4-[[[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]amino]carbonyl]phenyl]methyl]-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-({4-[(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)carbamoyl]phenyl}methyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

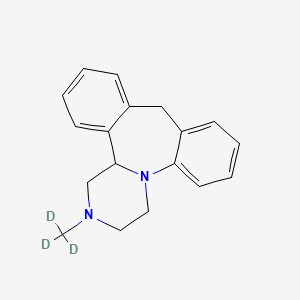
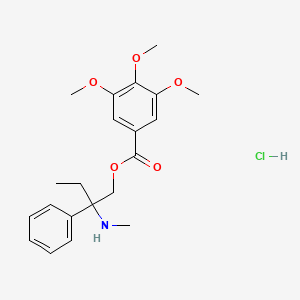
![[2S,3S,(+)]-1-Bromo-2,3-pentanediol](/img/structure/B563494.png)
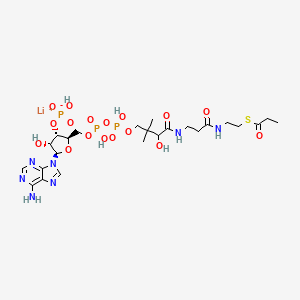
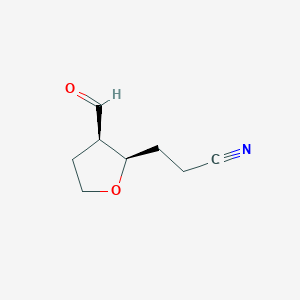
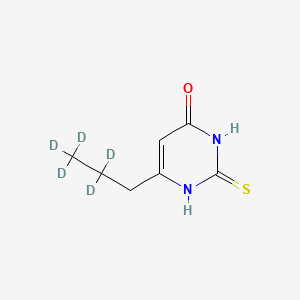
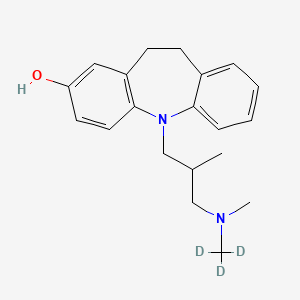
![1,7-Dimethylbicyclo[2.2.1]heptane-7-carbonyl chloride](/img/structure/B563502.png)
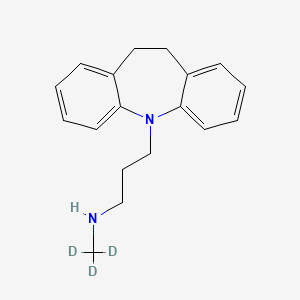
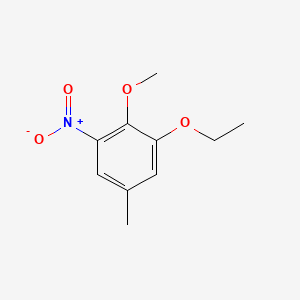



![3-[2-[2-(2,4-Di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-4,5-dihydroxybenzoic acid](/img/structure/B563511.png)